A Technical Guide to Methyl 3-bromo-2-oxopentanoate: Nomenclature, Synthesis, and Applications
A Technical Guide to Methyl 3-bromo-2-oxopentanoate: Nomenclature, Synthesis, and Applications
An In-depth Analysis for Chemical Research and Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Methyl 3-bromo-2-oxopentanoate, a versatile bifunctional molecule with significant potential in synthetic chemistry and drug discovery. The document begins by definitively resolving the common nomenclature ambiguity between "valerate" and "pentanoate" in the context of IUPAC standards. It then details a robust synthetic protocol for its preparation, grounded in the principles of α-halogenation of β-keto esters. The guide further explores the compound's reactivity, highlighting the synthetic utility of the α-bromo ketone motif, and discusses its potential applications in the development of novel molecular architectures. Finally, a summary of its physicochemical properties and a guide to its spectroscopic characterization are provided to support researchers in their practical applications of this valuable chemical entity.
Decoding the Nomenclature: Methyl 3-bromo-2-oxovalerate vs. Methyl 3-bromo-2-oxopentanoate
A critical first step in the study of any chemical compound is the establishment of its correct and unambiguous name. In the case of the title compound, a point of confusion often arises between the use of "valerate" and "pentanoate." This section clarifies the correct IUPAC nomenclature and the reasoning behind it.
The systematic and preferred IUPAC name for the compound is Methyl 3-bromo-2-oxopentanoate .
This nomenclature is derived from the following IUPAC rules:
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Parent Chain Identification : The longest carbon chain containing the principal functional group is identified. In this case, the principal functional group is the methyl ester. The chain, including the carbonyl carbon of the ester and the keto group, is five carbons long.
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Root Name : A five-carbon chain is designated by the root "pent-".
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Principal Functional Group Suffix : For an ester, the suffix "-oate" is used. The alkyl group attached to the ester oxygen (methyl) is named as a prefix. Thus, the base name is "methyl pentanoate".
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Numbering : The carbon chain is numbered starting from the carbon of the principal functional group (the ester carbonyl carbon), which is assigned position 1.
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Substituent Identification and Location :
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A ketone group is present on carbon 2. When a ketone is not the principal functional group, it is indicated by the prefix "oxo-". Therefore, we have a "2-oxo" substituent.
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A bromine atom is attached to carbon 3, designated as "3-bromo".
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Alphabetical Ordering of Prefixes : The prefixes are arranged alphabetically: "bromo" comes before "oxo".
Combining these elements gives the systematic name: Methyl 3-bromo-2-oxopentanoate .
The term "valerate" is derived from the common name "valeric acid," which is the non-systematic name for pentanoic acid.[1] While "methyl 3-bromo-2-oxovalerate" might be encountered in older literature or commercial listings, it does not adhere to modern IUPAC standards. Chemical databases such as PubChem list "methyl 3-oxopentanoate" as the IUPAC name for the parent compound, further supporting the use of "pentanoate" for its derivatives.[2]
To ensure clarity and adhere to universal scientific standards, researchers and chemists should exclusively use Methyl 3-bromo-2-oxopentanoate .
Synthesis of Methyl 3-bromo-2-oxopentanoate
The synthesis of α-bromo-β-keto esters like Methyl 3-bromo-2-oxopentanoate is a key transformation in organic synthesis. The most direct and common approach involves the regioselective α-bromination of the parent β-keto ester, Methyl 3-oxopentanoate.
Synthetic Strategy Overview
The overall synthetic strategy can be visualized as a two-step process: first, the synthesis of the precursor Methyl 3-oxopentanoate, followed by its selective bromination at the α-position (C3).
Caption: Synthetic workflow for Methyl 3-bromo-2-oxopentanoate.
Experimental Protocol: Regioselective α-Bromination of Methyl 3-oxopentanoate
This protocol is adapted from established methods for the α-bromination of β-keto esters using bromodimethylsulfonium bromide (BDMS), a reagent known for its high regioselectivity and milder reaction conditions compared to molecular bromine.[1]
Materials:
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Methyl 3-oxopentanoate
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Bromodimethylsulfonium bromide (BDMS)
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Dichloromethane (CH₂Cl₂) (anhydrous)
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-oxopentanoate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Brominating Agent: To the stirred solution, add bromodimethylsulfonium bromide (BDMS) (1.1 eq) portion-wise over 5-10 minutes. The reaction is typically rapid.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 3-bromo-2-oxopentanoate.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of impurities. The regioselectivity of the bromination can be confirmed by the characteristic shifts in the NMR spectra.
Reactivity and Synthetic Utility
The chemical reactivity of Methyl 3-bromo-2-oxopentanoate is dominated by the presence of the α-bromo ketone moiety. This functional group arrangement makes the C3 carbon highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution (Sₙ2) Reactions
The bromine atom at the α-position to the ketone is an excellent leaving group and is readily displaced by a wide range of nucleophiles in Sₙ2 reactions.[3] This reactivity allows for the introduction of diverse functional groups at the C3 position, making Methyl 3-bromo-2-oxopentanoate a valuable building block for the synthesis of more complex molecules.
Caption: General scheme for Sₙ2 reactions of the title compound.
Potential Applications in Drug Discovery
α-Halogenated carbonyl compounds are important intermediates in the synthesis of pharmaceuticals. The ability to introduce various substituents via Sₙ2 reactions allows for the generation of diverse molecular scaffolds for screening in drug discovery programs. For instance, the introduction of nitrogen-containing heterocycles or other pharmacophoric groups can lead to the development of novel bioactive compounds. The "magic methyl" effect, where the introduction of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-established concept in medicinal chemistry, and similar strategic substitutions at the C3 position of this scaffold could be explored.[4]
Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the computed physicochemical properties for the closely related compound, methyl 4-bromo-2-methyl-3-oxopentanoate, which can provide an estimation for the title compound.[5]
| Property | Predicted Value |
| Molecular Formula | C₆H₉BrO₃ |
| Molecular Weight | 209.04 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Spectroscopic Characterization
The structural elucidation of Methyl 3-bromo-2-oxopentanoate relies on a combination of spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance):
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-OCH₃ (methyl ester): A singlet around δ 3.7-3.9 ppm.
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-CH(Br)-: A multiplet (likely a triplet or quartet depending on coupling) in the region of δ 4.0-4.5 ppm.
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-CH₂-CH₃ (ethyl group): A multiplet for the -CH₂- protons around δ 2.5-2.9 ppm and a triplet for the -CH₃ protons around δ 1.0-1.2 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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C=O (ester carbonyl): A peak in the range of δ 165-175 ppm.
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C=O (keto carbonyl): A peak in the range of δ 190-200 ppm.
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-OCH₃: A peak around δ 50-55 ppm.
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-CH(Br)-: A peak around δ 40-50 ppm.
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-CH₂- and -CH₃ (ethyl group): Peaks in the aliphatic region (δ 10-35 ppm).
IR (Infrared) Spectroscopy:
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C=O (ester stretch): A strong absorption band around 1735-1750 cm⁻¹.
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C=O (ketone stretch): A strong absorption band around 1710-1725 cm⁻¹.
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C-Br stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spectrometry (MS):
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The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) separated by 2 m/z units.
Protocol for Spectroscopic Data Acquisition
A general protocol for acquiring high-quality spectroscopic data is as follows:
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Sample Preparation: Ensure the sample is pure, as confirmed by TLC or GC-MS. For NMR, dissolve a few milligrams of the compound in an appropriate deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. For IR, a neat liquid sample can be analyzed as a thin film between salt plates (NaCl or KBr).
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NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.
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IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
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Mass Spectrometry: Obtain a mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), on a mass spectrometer capable of resolving the isotopic pattern of bromine.
Conclusion
Methyl 3-bromo-2-oxopentanoate is a synthetically valuable building block with a clearly defined IUPAC nomenclature. Its preparation via regioselective α-bromination of the corresponding β-keto ester is a reliable and scalable method. The high reactivity of the α-bromo ketone functionality towards nucleophilic substitution opens avenues for the synthesis of a wide array of derivatives, making it a compound of interest for researchers in organic synthesis and medicinal chemistry. This guide provides the foundational knowledge required for the confident handling, synthesis, and application of this versatile chemical intermediate.
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